(R)-BAY-85-8501 and its Racemate as a Human Neutrophil Elastase Inhibitor: A Technical Guide
(R)-BAY-85-8501 and its Racemate as a Human Neutrophil Elastase Inhibitor: A Technical Guide
Introduction
Human neutrophil elastase (HNE), a serine protease found in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by breaking down proteins of foreign organisms.[1] However, in chronic inflammatory diseases, excessive HNE activity contributes to tissue damage by degrading extracellular matrix components like elastin (B1584352) and collagen.[1][2] This implicates HNE in the pathogenesis of several pulmonary diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, bronchiectasis, and acute lung injury (ALI).[3][4] Consequently, inhibiting HNE is a promising therapeutic strategy for these conditions.[3]
BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase.[5][6] It belongs to a class of dihydropyrimidinone-based inhibitors.[3] Through chemical optimization that "freezes" the bioactive conformation of the molecule, picomolar potency was achieved.[3] This guide provides a detailed overview of its mechanism, quantitative data, and the experimental protocols used in its evaluation. It should be noted that (R)-BAY-85-8501 is the less active enantiomer of BAY-85-8501.[7]
Chemical Properties
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Compound: BAY-85-8501
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Chemical Name: (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[3]
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Molecular Formula: C22H17F3N4O3S[6]
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Molecular Weight: 474.46 g/mol [6]
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CAS Number: 1161921-82-9[6]
Mechanism of Action
BAY-85-8501 functions as a selective and reversible inhibitor of HNE.[5] Its mechanism involves a tight, induced-fit binding to the enzyme's active site.[3] The molecule's structure allows for strong interactions with the S1 and S2 pockets of HNE, which are key substrate recognition sites.[1][3] A strategically placed methyl sulfone group helps to lock the inhibitor in its bioactive conformation, significantly boosting its potency.[3] The interaction is characterized by a hydrogen bond between the carbonyl oxygen of the pyrimidine (B1678525) ring and the Val216 backbone amide of HNE.[1]
Quantitative Data
The inhibitory activity and efficacy of BAY-85-8501 have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of BAY-85-8501
| Target Enzyme | Parameter | Value |
| Human Neutrophil Elastase (HNE) | IC50 | 65 pM[5] |
| Human Neutrophil Elastase (HNE) | Ki | 0.08 nM[5] |
| Murine Neutrophil Elastase (MNE) | Ki | 6 nM[5] |
Table 2: In Vivo Efficacy of BAY-85-8501 in a Rodent Model of HNE-Induced Acute Lung Injury
| Dose | Effect |
| 0.01 mg/kg | Significant decrease in hemoglobin concentration in bronchoalveolar lavage fluid[5] |
| 0.1 mg/kg | Significant reduction in neutrophil count in bronchoalveolar lavage fluid[5] |
Table 3: Phase 2a Clinical Trial of BAY-85-8501 in Non-Cystic Fibrosis Bronchiectasis
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group study[8][9] |
| Patient Population | 94 patients with non-cystic fibrosis bronchiectasis (n=47 per group)[8] |
| Dosage | 1 mg BAY-85-8501 taken orally once daily for 28 days[8][10] |
| Primary Objective | Assess safety and tolerability[8][11] |
| Key Safety Findings | Favorable safety and tolerability profile; treatment-emergent adverse events were mostly mild or moderate and occurred in 66% of the BAY-85-8501 group versus 77% in the placebo group[8] |
| Pharmacodynamic Outcome | Significant decrease in HNE activity in blood after zymosan challenge (P = 0.0250 vs. placebo)[8][9] |
| Clinical Efficacy | No significant changes in pulmonary function parameters or health-related quality of life over the 28-day treatment period[8] |
| Pharmacokinetics | Trough plasma concentrations of BAY-85-8501 reached a plateau after two weeks[8] |
Experimental Protocols
1. In Vitro HNE Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against HNE.
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Materials: Purified human neutrophil elastase, a chromogenic or fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA), assay buffer (e.g., Tris-HCl with NaCl), BAY-85-8501, and a microplate reader.
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Procedure:
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Prepare a series of dilutions of BAY-85-8501 in the assay buffer.
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In a 96-well plate, add the HNE enzyme to each well, followed by the different concentrations of the inhibitor.
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Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
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Initiate the enzymatic reaction by adding the HNE substrate to each well.
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Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a microplate reader.
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Calculate the percentage of inhibition for each concentration of BAY-85-8501 relative to a control without the inhibitor.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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2. Cell-Based Neutrophil Stimulation Assay
This protocol outlines the assessment of an inhibitor's ability to block HNE activity from stimulated neutrophils.
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Materials: Freshly isolated human neutrophils from healthy donors, phorbol (B1677699) 12-myristate 13-acetate (PMA) for stimulation, BAY-85-8501, cell culture medium, and an HNE activity assay kit.
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Procedure:
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Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., using Lymhoprep).
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Plate the isolated neutrophils (e.g., 5x10^5 cells/well) in a 96-well plate.[7]
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Pre-incubate the cells with various concentrations of BAY-85-8501 (e.g., 12.5, 25, 50 µM) for a short period.[7]
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Stimulate the neutrophils with a stimulant like PMA (e.g., 50 nM) to induce degranulation and the release of HNE.[7]
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Incubate for a specified time (e.g., 3 hours).[7]
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Collect the cell supernatant.
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Measure the HNE activity in the supernatant using a specific substrate and a plate reader.
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Compare the HNE activity in the inhibitor-treated wells to the vehicle-treated control to determine the inhibitory effect.
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3. Rodent Model of HNE-Induced Acute Lung Injury
This protocol describes an in vivo model to evaluate the efficacy of an HNE inhibitor in preventing lung damage.
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Subjects: Male rodents (e.g., hamsters or mice).
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Procedure:
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Administer BAY-85-8501 (e.g., at doses of 0.01 mg/kg and 0.1 mg/kg) or a vehicle control to the animals, typically via oral gavage or another appropriate route.[5]
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After a set period (e.g., 1 hour), induce acute lung injury by intratracheal instillation of exogenous human neutrophil elastase.[5]
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After a further period (e.g., several hours to a day), euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect fluid from the lungs.
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Analyze the BAL fluid for markers of lung injury and inflammation.
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Primary endpoints often include measuring hemoglobin concentration (an indicator of hemorrhage) and counting the number of neutrophils (an indicator of inflammation).[5]
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Compare the results from the BAY-85-8501-treated groups with the vehicle-treated group to assess the protective effect of the inhibitor.
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Visualizations
HNE Pathophysiological Signaling in the Airways
Caption: Pathological cycle of HNE-mediated inflammation and tissue damage in the lungs.
Preclinical Evaluation Workflow for HNE Inhibitors
Caption: A typical preclinical to clinical workflow for developing an HNE inhibitor.
Inhibitory Mechanism of BAY-85-8501
Caption: BAY-85-8501 blocks HNE from degrading its protein substrates.
BAY-85-8501 is a highly potent and selective inhibitor of human neutrophil elastase, developed through structure-based drug design that locks the molecule in its optimal bioactive conformation.[3] Preclinical studies have demonstrated its efficacy in animal models of acute lung injury.[3][5] A Phase 2a clinical trial in patients with non-cystic fibrosis bronchiectasis established a favorable safety and tolerability profile and showed target engagement through a reduction in blood HNE activity.[8] While this initial clinical study did not show improvements in lung function, further investigation is warranted to explore the potential of BAY-85-8501 in treating chronic inflammatory pulmonary diseases where HNE plays a significant pathological role.[8][9]
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY-85-8501 - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
